molecular formula C15H17N3O3S B2504844 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 329903-34-6

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No.: B2504844
CAS No.: 329903-34-6
M. Wt: 319.38
InChI Key: BPWSYVDLQPACAI-FOCLMDBBSA-N
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Description

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a cyclohexanecarboxamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration: The benzo[d]thiazole core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Methylation: The nitrated benzo[d]thiazole is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Ylidene Intermediate: The methylated nitrobenzo[d]thiazole is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to form the ylidene intermediate.

    Final Cyclization: The ylidene intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

Major Products Formed

    Amino Derivatives: Formed by reduction of the nitro group.

    Oxides: Formed by oxidation of the compound.

    Substituted Derivatives: Formed by electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for further research in drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific characteristics.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2(3H)-benzo[d]thiazolone: A similar compound with a benzo[d]thiazole core but lacking the nitro and cyclohexanecarboxamide groups.

    6-nitrobenzo[d]thiazole: A compound with a nitro group on the benzo[d]thiazole core but lacking the methyl and cyclohexanecarboxamide groups.

    N-(benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide: A compound with a benzo[d]thiazole core and cyclohexanecarboxamide group but lacking the nitro and methyl groups.

Uniqueness

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is unique due to the presence of both the nitro and methyl groups on the benzo[d]thiazole core, as well as the cyclohexanecarboxamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-17-12-8-7-11(18(20)21)9-13(12)22-15(17)16-14(19)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSYVDLQPACAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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